molecular formula C20H25N5O2 B2414272 N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-87-8

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2414272
CAS No.: 1260999-87-8
M. Wt: 367.453
InChI Key: PUIFGFQFYRYFAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a triazoloquinoxaline core, known for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:

  • Formation of the triazoloquinoxaline core: Starting with the appropriate quinoxaline derivatives, cyclization with hydrazine derivatives creates the triazoloquinoxaline structure.

  • Cyclohexylation: The addition of the cyclohexyl group can be performed via alkylation reactions, using cyclohexyl halides in the presence of suitable bases. Each of these reactions requires controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product yield and purity.

Industrial Production Methods

Industrial-scale production might employ optimized and scalable versions of these synthetic routes, often involving continuous flow reactors for efficiency and consistency. Process parameters are fine-tuned to maximize yield while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide undergoes various chemical reactions, such as:

  • Oxidation: The triazoloquinoxaline core can be subjected to oxidative conditions, potentially modifying the nitrogen heterocycles.

  • Reduction: Reductive reactions may target the carbonyl groups or the nitrogen heterocycles.

  • Substitution: The amide and cyclohexyl groups can undergo substitution reactions, allowing for structural modifications.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate in solvents like acetonitrile or water.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalysts, or sodium borohydride in protic solvents.

  • Substitution: Alkyl halides and suitable bases in polar aprotic solvents for efficient substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, often resulting in functionalized derivatives that can be further explored for biological activity.

Scientific Research Applications

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide finds applications in various scientific domains:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: Exploring its interactions with biomolecules and its potential as a biochemical probe.

  • Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Triazolobenzodiazepines: Compounds sharing the triazole ring but attached to a benzodiazepine core.

  • Quinoxalines: Compounds with variations in the substitution patterns on the quinoxaline ring.

  • Cyclohexylamides: Similar structures with different heterocyclic cores.

Uniqueness

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the specific combination of the triazoloquinoxaline core and the cyclohexyl group, which may impart unique pharmacological properties and chemical reactivity. This uniqueness can lead to novel applications and opportunities for further research.

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIFGFQFYRYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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